Alcohol 3-fluoro-4-(metilsulfonil)bencílico

Descripción general

Descripción

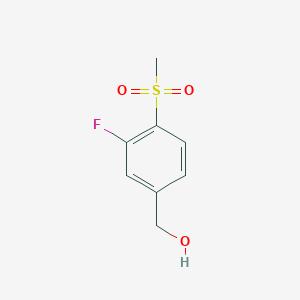

3-Fluoro-4-(methylsulphonyl)benzyl alcohol, also known as (3-fluoro-4-(methylsulfonyl)phenyl)methanol, is a chemical compound with the molecular formula C8H9FO3S and a molecular weight of 204.22 g/mol . This compound is characterized by the presence of a fluorine atom, a methylsulfonyl group, and a benzyl alcohol moiety, making it a versatile intermediate in organic synthesis.

Aplicaciones Científicas De Investigación

3-Fluoro-4-(methylsulphonyl)benzyl alcohol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug candidates.

Industry: Utilized in the production of specialty chemicals and materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced onto a benzene ring followed by the addition of a methylsulfonyl group through sulfonation reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation, sulfonation, and reduction reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-4-(methylsulphonyl)benzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the sulfonyl group or to convert the alcohol to an alkane.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products Formed

Oxidation: Formation of 3-fluoro-4-(methylsulphonyl)benzaldehyde or 3-fluoro-4-(methylsulphonyl)benzoic acid.

Reduction: Formation of 3-fluoro-4-(methylsulphonyl)toluene.

Substitution: Formation of various substituted benzyl alcohol derivatives.

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the methylsulfonyl group can influence the compound’s binding affinity and reactivity. These functional groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic effects, thereby modulating the compound’s biological activity .

Comparación Con Compuestos Similares

Similar Compounds

4-(Trifluoromethyl)benzyl alcohol: Similar structure but with a trifluoromethyl group instead of a methylsulfonyl group.

3-Fluoro-4-methylbenzyl alcohol: Lacks the sulfonyl group, making it less polar.

4-Methylsulfonylbenzyl alcohol: Lacks the fluorine atom, affecting its reactivity and biological properties.

Uniqueness

3-Fluoro-4-(methylsulphonyl)benzyl alcohol is unique due to the combination of the fluorine atom and the methylsulfonyl group, which imparts distinct chemical and biological properties.

Actividad Biológica

3-Fluoro-4-(methylsulphonyl)benzyl alcohol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol is characterized by the presence of a fluorine atom and a methylsulfonyl group on a benzyl alcohol framework. This combination of functional groups is believed to influence its biological interactions and activity.

Biological Activity Overview

Research indicates that 3-Fluoro-4-(methylsulphonyl)benzyl alcohol exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties. The presence of the fluorine atom may enhance the lipophilicity and membrane permeability, leading to increased efficacy against bacterial strains.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The methylsulfonyl group could play a role in modulating biological pathways associated with cancer growth.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting specific signaling pathways. The potential for 3-Fluoro-4-(methylsulphonyl)benzyl alcohol to reduce inflammation warrants further exploration.

The exact mechanism by which 3-Fluoro-4-(methylsulphonyl)benzyl alcohol exerts its biological effects is still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to altered cellular responses.

- Receptor Modulation : It might interact with specific receptors, modulating their activity and influencing downstream signaling cascades.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of benzyl alcohols, including 3-Fluoro-4-(methylsulphonyl)benzyl alcohol, revealed promising antimicrobial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing efficacy comparable to known antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 3-Fluoro-4-(methylsulphonyl)benzyl alcohol | 32 | Staphylococcus aureus |

| Control Antibiotic (e.g., Penicillin) | 16 | Staphylococcus aureus |

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol on various cancer cell lines. Results indicated significant inhibition of cell viability in breast cancer cells (MCF-7), with an IC50 value calculated at approximately 15 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | >50 |

Research Findings

Recent research has focused on synthesizing analogues of 3-Fluoro-4-(methylsulphonyl)benzyl alcohol to explore structure-activity relationships (SAR). Modifications to the methylsulfonyl group have shown varying degrees of activity, indicating that small changes can significantly impact biological outcomes.

Propiedades

IUPAC Name |

(3-fluoro-4-methylsulfonylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO3S/c1-13(11,12)8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYAGEYXOLPQUAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.